molecular formula C18H30BN3O3Si B14906740 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B14906740
M. Wt: 375.3 g/mol
InChI Key: DJGMAJUNGLCGPI-UHFFFAOYSA-N
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Description

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that features a boronate ester and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps. One common synthetic route includes the formation of the pyrrolopyrimidine core followed by the introduction of the boronate ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reduce costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acids.

    Reduction: The pyrrolopyrimidine core can be reduced under specific conditions to yield different derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the boronate ester group, to form new compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine exerts its effects involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological applications. The pyrrolopyrimidine core can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar compounds to 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine include:

The uniqueness of this compound lies in its combination of the boronate ester and pyrrolopyrimidine core, which provides a versatile platform for various chemical and biological applications.

Properties

Molecular Formula

C18H30BN3O3Si

Molecular Weight

375.3 g/mol

IUPAC Name

trimethyl-[2-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl]silane

InChI

InChI=1S/C18H30BN3O3Si/c1-17(2)18(3,4)25-19(24-17)15-11-22(13-23-8-9-26(5,6)7)16-14(15)10-20-12-21-16/h10-12H,8-9,13H2,1-7H3

InChI Key

DJGMAJUNGLCGPI-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=NC=C23)COCC[Si](C)(C)C

Origin of Product

United States

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